REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](C=C)=[C:4]([CH2:23]/[CH:24]=[C:25](\[CH3:32])/[CH2:26][CH2:27][C:28]([O:30]C)=[O:29])[C:5]([O:12][S:13]([C:16]2[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=2)(=[O:15])=[O:14])=[C:6]2[C:10]=1[CH2:9][O:8][C:7]2=[O:11].[OH-].[Li+].S([O-])(O)(=O)=[O:38].[Na+]>CO.O>[OH:38][C:3]1[C:2]([CH3:1])=[C:10]2[C:6]([C:7](=[O:11])[O:8][CH2:9]2)=[C:5]([O:12][S:13]([C:16]2[CH:17]=[CH:18][C:19]([CH3:22])=[CH:20][CH:21]=2)(=[O:14])=[O:15])[C:4]=1[CH2:23][CH:24]=[C:25]([CH3:32])[CH2:26][CH2:27][C:28]([OH:30])=[O:29] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=C2C(OCC12)=O)OS(=O)(=O)C1=CC=C(C=C1)C)C/C=C(/CCC(=O)OC)\C)C=C
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The extract was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexane/acetic acid
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=C2C(OCC2=C1C)=O)OS(=O)(=O)C1=CC=C(C=C1)C)CC=C(CCC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |